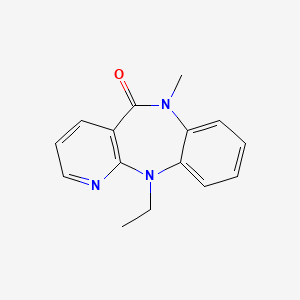
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- is a complex organic compound belonging to the class of alkyldiarylamines. These compounds are characterized by having two aryl and one alkyl groups attached to the amino group
Métodos De Preparación
The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- can be achieved through several synthetic routes. One common method involves the condensation reaction between an aromatic amine and a ketone . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the product. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques to ensure high efficiency and consistency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biomolecules, including proteins and nucleic acids . In medicine, this compound is being investigated for its potential therapeutic effects, such as antiviral and anticancer activities . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to other similar compounds, 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 11-ethyl-6,11-dihydro-6-methyl- stands out due to its unique structural features and properties. Similar compounds include other members of the pyridodiazepine and benzodiazepine families, which share some structural similarities but differ in their specific substituents and functional groups
Propiedades
Número CAS |
132686-75-0 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3O/c1-3-18-13-9-5-4-8-12(13)17(2)15(19)11-7-6-10-16-14(11)18/h4-10H,3H2,1-2H3 |
Clave InChI |
QIBWCUCLHZVYNL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


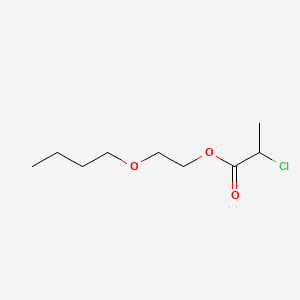

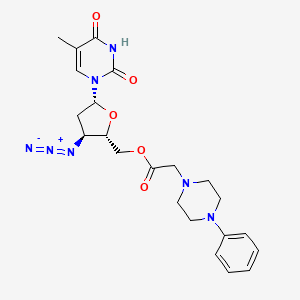
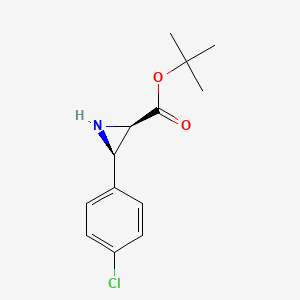

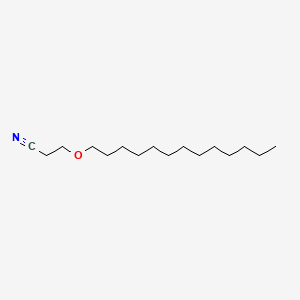
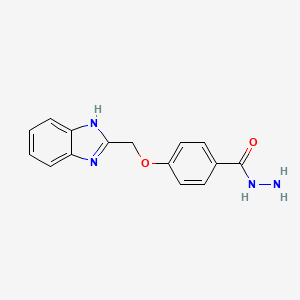

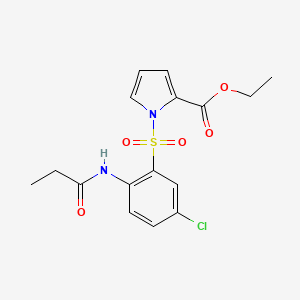
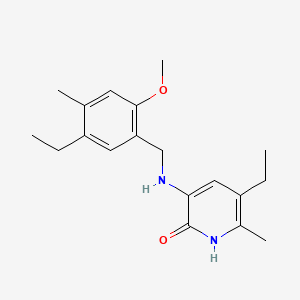


![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)

